2,4-Diphenylbicyclo[3.3.1]non-2-en-9-one
Description
2,4-Diphenylbicyclo[3.3.1]non-2-en-9-one is a bicyclic ketone featuring a fused bicyclo[3.3.1]nonane skeleton with phenyl substituents at positions 2 and 4 and a conjugated enone system. This compound is of significant interest in organic synthesis due to its rigid framework, which serves as a scaffold for pharmaceuticals, catalysts, and materials science applications. Its synthesis often involves palladium-catalyzed carbonylation of cyclooctadiene derivatives under high-pressure conditions .
Properties
CAS No. |
16643-41-7 |
|---|---|
Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2,4-diphenylbicyclo[3.3.1]non-2-en-9-one |
InChI |
InChI=1S/C21H20O/c22-21-17-12-7-13-18(21)20(16-10-5-2-6-11-16)14-19(17)15-8-3-1-4-9-15/h1-6,8-11,14,17-19H,7,12-13H2 |
InChI Key |
ZONFECJLZRPDKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C=C(C(C1)C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Conformational Variations
The bicyclo[3.3.1]nonane core allows for diverse substitutions and stereochemical outcomes. Key analogs include:
2,4-Bis(4-ethoxyphenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one
- Molecular Weight: 392.50 g/mol (vs. 316.41 g/mol for 2,4-diphenylbicyclo[3.3.1]non-2-en-9-one).
- Conformation : Adopts a twin-chair conformation with equatorial 4-ethoxyphenyl groups.
- Puckering Parameters: Cyclohexanone ring: Total puckering amplitude (QT) = 0.5390 Å. Piperidinone ring: QT = 0.6064 Å, closer to an ideal chair than similar compounds .
- Dihedral Angle : 53.10° between phenyl groups, contrasting with 26.11° in its 7-methyl isomer .
2,4-Bis(4-butoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one
- Conformation : Twin-chair conformation with equatorial 4-butoxyphenyl groups.
- Puckering Parameters :
- Substituent Orientation : Aryl groups form a 38.54° angle, stabilized by weak van der Waals interactions .
(1R,2S,4R,5S)-2,4-Dimethoxybicyclo[3.3.1]nonan-9-one
Substituent Effects on Molecular Strain and Reactivity
- N-Nitroso Derivatives: N-Nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonanes exhibit low N–N rotational barriers (12–15 kcal/mol) due to nonplanar nitrosamino moieties. Steric interactions between nitroso groups and equatorial aryl substituents induce pseudoallylic A(1,3) strain, reducing rotational freedom .
- Aza vs. Non-Aza Analogs: 3-Azabicyclo derivatives (e.g., 3-azabicyclo[3.3.1]nonan-9-ones) exhibit enhanced biological activity, including antibacterial and anticancer properties, due to the nitrogen atom’s electronic effects .
Data Tables
Table 1: Puckering Parameters of Bicyclo[3.3.1]nonane Derivatives
| Compound | QT (Å) | Phase Angle (θ, °) | Conformation |
|---|---|---|---|
| This compound | Not reported | Not reported | Enone-rigidified |
| 2,4-Bis(4-ethoxyphenyl)-1-methyl-3-aza | 0.5390 (cyclohexane) | 16.1 (cyclohexane) | Twin-chair |
| 2,4-Bis(4-butoxyphenyl)-3-aza | 0.573 (cyclohexane) | 16.1 (cyclohexane) | Twin-chair |
| (1R,2S,4R,5S)-2,4-Dimethoxy | Not reported | Not reported | Double-chair (axial) |
Table 2: Substituent Effects on Dihedral Angles
| Compound | Dihedral Angle (°) | Key Interaction |
|---|---|---|
| 2,4-Bis(4-ethoxyphenyl)-1-methyl-3-aza | 53.10 | Steric hindrance |
| 7-Methyl Isomer | 26.11 | Symmetric substitution |
| 2,4-Bis(4-butoxyphenyl)-3-aza | 38.54 | van der Waals stabilization |
Preparation Methods
Initial Formation of Hydroxy Ketone Intermediate
The synthesis begins with bicyclononane-2,6-dione (5), a diketone scaffold that undergoes nucleophilic addition with phenyllithium. This step selectively introduces one phenyl group at the C2 position, yielding the hydroxy ketone 6 alongside minor amounts of diol 7 . The reaction proceeds via a conjugate addition mechanism, where phenyllithium attacks the α,β-unsaturated carbonyl system of the diketone. The selectivity for mono-addition is attributed to steric hindrance and electronic deactivation of the remaining carbonyl group after the first addition.
Acid-Catalyzed Dehydration to Unsaturated Ketone
The hydroxy ketone 6 is subsequently treated with sulfuric acid in acetic acid, inducing dehydration to form the α,β-unsaturated ketone 8 (this compound). This step also generates the diene 1 as a by-product, necessitating chromatographic separation. The dehydration mechanism involves protonation of the hydroxyl group, followed by elimination of water and formation of the conjugated enone system. The reaction’s regioselectivity is governed by the stability of the resulting α,β-unsaturated ketone, which benefits from conjugation with the phenyl substituents.
Purification and Structural Confirmation
The crude product mixture is purified via column chromatography to isolate 8 in moderate yield. Structural elucidation of 8 was achieved through X-ray crystallography and high-field NMR spectroscopy, confirming the bicyclo[3.3.1] framework and the positions of the phenyl groups. Vicinal proton coupling constants derived from NMR analysis aligned with calculated values based on torsional angles, validating the proposed conformation.
Lewis Acid-Catalyzed Domino Enamine Formation and Cyclization
Reaction Setup and Catalytic System
A contemporary approach developed by Pathipati et al. employs indium(III) chloride (InCl₃) as a Lewis acid catalyst to mediate a domino enamine formation and cyclization reaction. This method utilizes 2-(1-alkynyl)-2-alken-1-ones and aryl ketones as substrates, with morpholine or pyrrolidine as the amine component. The reaction proceeds in 1,2-dichloroethane (DCE) at 80°C, with molecular sieves enhancing efficiency by sequestering water.
Mechanistic Insights and Stereoselectivity
The mechanism initiates with enamine formation between the ketone and amine, followed by InCl₃-catalyzed activation of the alkyne for nucleophilic attack. Subsequent cyclization forms the bicyclo[3.3.1] framework, with the Lewis acid stabilizing transition states and enhancing reaction rates. Stereoselectivity arises from the chair-like transition state during cyclization, favoring the exo orientation of substituents. For example, the synthesis of 3-acetyl-2-benzyl-4-phenylbicyclo[3.3.1]non-2-en-9-one (3k) achieved 58% yield using pyrrolidine, with differential NOE experiments confirming the relative configuration.
Substrate Scope and Optimization
The method accommodates diverse aryl and alkyl substituents, as demonstrated in Table 1. Electron-deficient ketones exhibit higher reactivity, while sterically hindered substrates require prolonged reaction times. Optimized conditions (10 mol% InCl₃, 1.5 equiv ketone, 18 hours) provided yields up to 86% for select derivatives. Notably, the use of preformed enamines or slow amine addition improved efficiency, reducing by-product formation.
Table 1: Selected Substrates and Yields in Lewis Acid-Catalyzed Synthesis
| Substrate Combination | Amine | Yield (%) |
|---|---|---|
| Phenyl alkyne + Acetophenone | Morpholine | 86 |
| 4-Methoxyphenyl alkyne + Benzophenone | Pyrrolidine | 81 |
| Naphthyl alkyne + Cyclohexanone | Morpholine | 73 |
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
The classical route provides direct access to the target compound but suffers from moderate yields due to competing by-product formation (e.g., diene 1 ). In contrast, the Lewis acid-catalyzed method offers higher yields and broader substrate flexibility, albeit requiring specialized catalysts and anhydrous conditions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,4-diphenylbicyclo[3.3.1]non-2-en-9-one derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The Mannich condensation is widely used for synthesizing bicyclo[3.3.1]nonane derivatives. For example, cyclohexanone reacts with aryl aldehydes (e.g., 2-bromo- or 4-butoxy-benzaldehyde) and ammonium acetate in ethanol at 30–35°C, followed by recrystallization from acetone or ethanol-ether mixtures. Key variables include stoichiometry (1:2:1.5 ratio of ketone:aldehyde:ammonium acetate), solvent polarity, and temperature control (303–308 K). Optimization involves monitoring reaction progress via TLC and adjusting cooling rates to minimize byproducts .
Q. How is X-ray crystallography applied to determine the molecular structure of bicyclo[3.3.1]nonane derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXS for structure solution and SHELXL for refinement) is standard. Data collection involves a diffractometer (e.g., Rigaku CCD) with Mo-Kα radiation (λ = 0.71073 Å). Hydrogen atoms are either located via difference maps or placed geometrically (riding model). ORTEP-3 software generates thermal ellipsoid plots to visualize atomic displacement parameters. Key metrics include R-factors (<0.05) and torsion angle consistency (e.g., C3–C4–C5–C6 = −69.7°) to validate stereochemistry .
Advanced Research Questions
Q. How can Cremer-Pople puckering parameters resolve conformational ambiguities in bicyclo[3.3.1]nonane systems?
- Methodological Answer : The Cremer-Pople method defines puckering amplitudes (q2, q3) and phase angles (θ) to quantify ring non-planarity. For example, in 3-azabicyclo derivatives:
- Piperidine ring : QT (total puckering) = 0.599–0.613 Å, θ = 4.7–178.6°, indicating near-ideal chair conformation.
- Cyclohexane ring : QT = 0.539–0.573 Å, θ = 14.4–16.1°, showing deviation from chair due to steric strain.
Calculations use atomic Cartesian coordinates and require software like CRYSTALS or PLATON to compute asymmetry parameters (ΔC2 = 0.005–0.141 Å) .
Q. What methodological approaches address discrepancies in reported puckering amplitudes for similar bicyclo structures?
- Methodological Answer : Contradictions arise from crystallographic resolution limits or substituent effects. To resolve:
- Compare multiple datasets (e.g., chair-chair vs. chair-boat conformers in vs. 11).
- Apply DFT calculations (e.g., Gaussian09) to model gas-phase geometries and compare with experimental QT values.
- Use Hirshfeld surface analysis to assess intermolecular forces (e.g., van der Waals interactions) that distort puckering .
Q. How does substituent position affect the chair-chair vs. chair-boat conformations in 3-azabicyclo derivatives?
- Methodological Answer : Substituents at C2/C4 (e.g., 4-butoxyphenyl vs. 2-bromophenyl) influence conformation via steric hindrance and electronic effects. For example:
- Equatorial 4-substituents (e.g., 4-butoxyphenyl): Stabilize chair-chair conformers (torsion angles ~176°), reducing QT to 0.573 Å.
- Axial 2-substituents (e.g., 2-bromophenyl): Increase QT to 0.599 Å, favoring chair-boat hybrids.
Conformational energy barriers are calculated using Mercury CSD's Mogul Geometry Check .
Q. What strategies are effective in resolving crystallographic disorder in bicyclo[3.3.1]nonane derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
